N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of different substituted N - (2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1 H -pyrazol-4-yl)benzamides were synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone .Molecular Structure Analysis
The structure of similar compounds has been confirmed by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The structure elucidation of the representative series of the study compounds was carried out using 1 H-, 13 C-, 1 H/ 13 C (HETCOR) NMR and IR spectroscopy .Scientific Research Applications
Anticancer Activity
Research on fluoro substituted benzo[b]pyran compounds, closely related to the structural family of the query compound, has demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This suggests potential applications of the compound in the development of anticancer agents (Hammam et al., 2005).
Fluorescent Chemosensor for Metal Ion Detection
The synthesis and investigation of pyrazoline derivatives highlight their use as fluorescent chemosensors for detecting Fe3+ metal ions in solutions. This points to the compound's potential application in the development of new chemosensors for environmental monitoring or analytical chemistry (Salman A. Khan, 2020).
Photovoltaic Devices
Thieno[3,4-b]pyrazine-based and benzothiadiazole-based donor-acceptor copolymers were synthesized for application in photovoltaic devices. This research suggests that related compounds could be explored for their utility in improving the efficiency and functionality of organic photovoltaic materials (Zhou et al., 2010).
Anti-inflammatory Activity
A study synthesized novel derivatives with anti-inflammatory activity, indicating possible research applications of similar compounds in pharmaceutical development for treating inflammation-related disorders (Sunder et al., 2013).
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-7-13(2)9-16(8-12)24-19(17-10-26-11-18(17)23-24)22-20(25)14-3-5-15(21)6-4-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWADZMDVYUFCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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